

QC Standards & Comparative Guide: Fmoc-Orn(Dnp)-OH

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Compound of Interest

Compound Name: Fmoc-Orn(Dnp)-OH

CAS No.: 252049-04-0

Cat. No.: B613377

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Executive Summary: The FRET Specialist

Fmoc-Orn(Dnp)-OH is a specialized non-proteinogenic amino acid derivative. Unlike standard protecting groups (Boc, tBu) designed for removal, the 2,4-dinitrophenyl (Dnp) group on the ornithine side chain is extremely stable to standard TFA cleavage conditions.

Its primary application is as a Quencher (Acceptor) in Fluorescence Resonance Energy Transfer (FRET) substrates, typically paired with Abz (2-Aminobenzoyl) or Mca (7-Methoxycoumarin) donors. The ornithine backbone (3-carbon side chain) offers a tighter steric profile than Lysine (4-carbon), altering the spatial dynamics of the FRET pair.

Core Value Proposition

- **Stability:** Survives 95% TFA cleavage, allowing "on-resin" synthesis of labeled peptides.
- **Spectral Overlap:** Strong absorbance at 350–360 nm, perfectly quenching Abz/Mca emission.
- **Structural Probe:** The shorter side chain (vs. Lys) constrains the donor-acceptor distance ().

Comparative Landscape: Orn(Dnp) vs. Alternatives

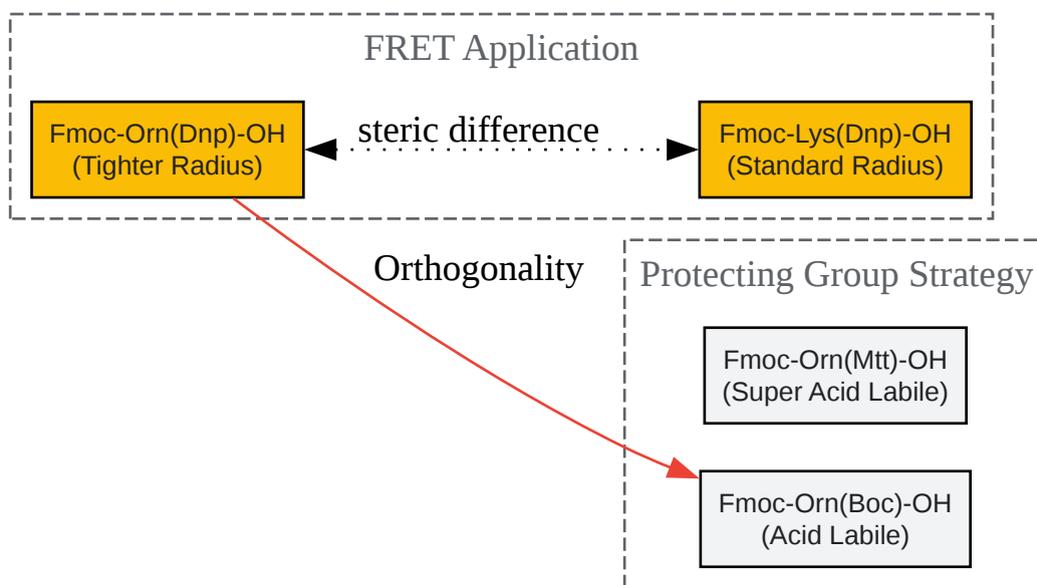
The choice of **Fmoc-Orn(Dnp)-OH** must be weighed against its homologue (Lysine) and its labile counterparts.

Table 1: Technical Comparison of Ornithine Derivatives

| Feature | Fmoc-Orn(Dnp)-OH | Fmoc-Lys(Dnp)-OH | Fmoc-Orn(Boc)-OH | Fmoc-Orn(Mtt)-OH |
|-------------------|--|--------------------------|-----------------------------------|----------------------------|
| Role | FRET Quencher / Permanent Label | FRET Quencher (Standard) | Standard SPPS Building Block | Orthogonal Branching Point |
| Side Chain Length | 3 Carbons (Propyl) | 4 Carbons (Butyl) | 3 Carbons | 3 Carbons |
| TFA Stability | High (Stable) | High (Stable) | Low (Removed) | Low (Removed by 1% TFA) |
| Removal Condition | Thiolysis (Thiophenol/DBU) | Thiolysis | 95% TFA | 1% TFA / DCM |
| Lactam Risk | Low (Dnp prevents nucleophilic attack) | Negligible | Moderate (if Fmoc removed slowly) | High (during deprotection) |
| Appearance | Bright Yellow/Orange | Bright Yellow | White Powder | White Powder |

Critical Insight: The "Ornithine Effect"

The use of Ornithine over Lysine is not cosmetic. The removal of one methylene unit () reduces the side-chain flexibility. In FRET applications, this rigidification often results in a higher quenching efficiency if the donor is spatially close, but it increases the risk of -lactam formation (cyclization) if the Dnp group were to be removed prematurely.



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Figure 1: Comparative positioning of Ornithine derivatives. Yellow nodes indicate chromophoric compounds.

Quality Control Specifications (The "Gold Standard")

To ensure reproducibility in FRET assays, the raw material must meet rigorous optical and chemical standards.

Table 2: Recommended QC Specifications

| Parameter | Specification | Scientific Rationale |
|---------------|-----------------------------|--|
| Appearance | Bright Yellow/Orange Powder | Visual confirmation of Dnp presence. Pale color indicates hydrolysis or incomplete Dnp substitution. |
| Purity (HPLC) | | Impurities (e.g., free Dnp, Fmoc-Orn-OH) alter extinction coefficients and FRET calculations. |
| Chiral Purity | L-Isomer | D-isomer contamination alters peptide secondary structure, affecting donor-acceptor distance. |
| Identity (MS) | Da (M+H) ⁺ | Confirms correct functionalization. |
| Water Content | (K.F.) | Excess water hydrolyzes active esters (e.g., HBTU/HATU) during coupling. |
| Free Amine | | Critical. Presence of free -amine leads to branching or lactamization. |
| Solubility | Clear in DMF (0.5 M) | Aggregation leads to incomplete coupling (deletion sequences). |

Experimental Protocols

Protocol A: QC Purity Analysis (HPLC)

Objective: Quantify purity and identify free Dnp contaminants.

- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 μm).

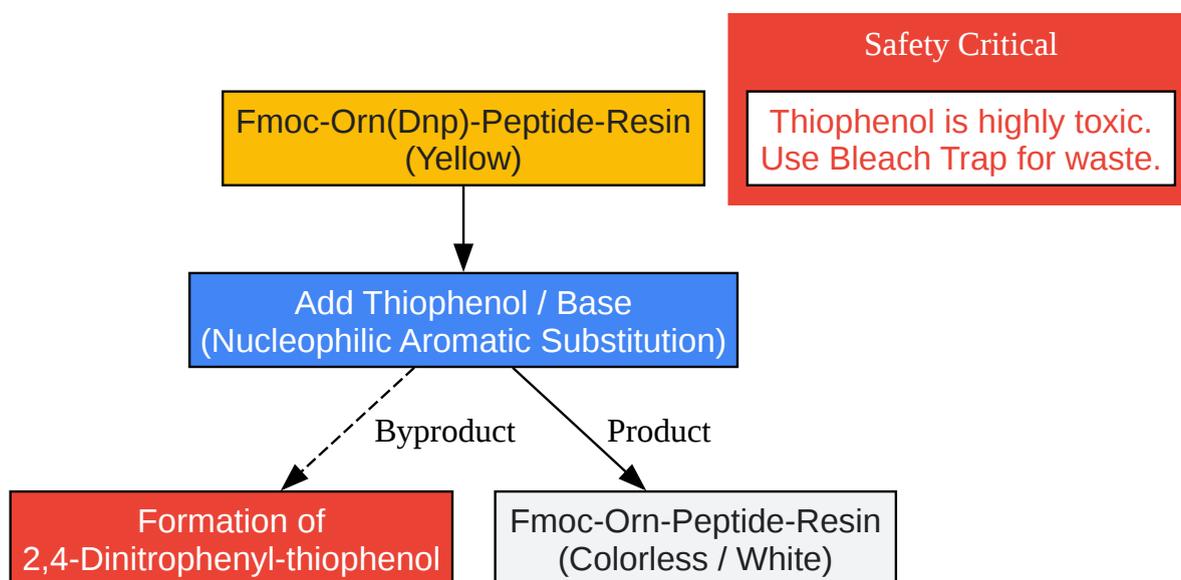
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 90% B over 20 minutes.
- Detection:
 - Channel 1 (254 nm): Fmoc group detection.
 - Channel 2 (365 nm): Specific Dnp detection.
- Acceptance Criteria: The main peak must align in both channels. Any peak at 365 nm that does not align with the main peak suggests free Dinitrophenol or Dinitrobenzene contaminants.

Protocol B: Dnp Removal (Thiolysis)

Context: While usually permanent, Dnp can be removed if used as an orthogonal protecting group. This process is hazardous (stench/toxicity) and requires a specific "cocktail."

- Reagents: Thiophenol (Toxic/Stench), DMF, Diisopropylethylamine (DIPEA) or DBU.
- Workflow:
 - Swell resin in DMF.[\[1\]](#)[\[2\]](#)
 - Prepare Deprotection Cocktail: DMF / Thiophenol / DIPEA (10 : 10 : 5 v/v).
 - Add to resin and shake for 1 hour at Room Temp.
 - Drain and repeat with fresh cocktail for 1 hour.
 - Wash: Extensive washing is required to remove the yellow byproduct.
 - DMF (x5)
 - DCM (x5)

- MeOH (x3) - Look for disappearance of yellow color.
- Safety Note: All waste must be treated with bleach (sodium hypochlorite) to oxidize residual thiophenol before disposal.



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Figure 2: Mechanism of Dnp removal via Thiolysis.

Troubleshooting & Common Pitfalls

Incomplete Coupling (Steric Hindrance)

The Dnp group is bulky. When coupling **Fmoc-Orn(Dnp)-OH** to a growing chain:

- Risk: Deletion sequences.
- Solution: Use stronger activation (HATU/HOAt) instead of HBTU. Double couple (2 x 1 hour).

Lactamization (The "Ornithine Trap")

If the Fmoc group is removed from the N-alpha position while the side chain is unprotected (or if Dnp is removed prematurely), the delta-amine can attack the alpha-carbonyl.

- Observation: Mass spectrum shows [M-18] peak (loss of water).
- Prevention: Ensure Dnp remains intact until the peptide is fully linear. If removing Dnp on-resin, ensure the N-terminal is Fmoc-protected or acetylated first.

Aggregation

Dnp is aromatic and hydrophobic. Multiple Dnp residues (e.g., in a poly-Orn sequence) can cause "pi-stacking" aggregation on the resin.

- Solution: Use ChemMatrix or PEG-PS resin to improve solvation.

References

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- To cite this document: BenchChem. [QC Standards & Comparative Guide: Fmoc-Orn(Dnp)-OH]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613377#qc-standards-for-commercial-fmoc-orn-dnp-oh\]](https://www.benchchem.com/product/b613377#qc-standards-for-commercial-fmoc-orn-dnp-oh)

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